3,4-Difluoro-l-phenylalanine
Overview
Description
3,4-Difluoro-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. It is used for producing high-quality peptides . The empirical formula is C24H19F2NO4 .
Synthesis Analysis
The synthesis of 3,4-Difluoro-L-phenylalanine involves the use of Fmoc solid-phase peptide synthesis . A detailed synthetic approach to prepare D- or L-fluorinated phenylalanines and their pharmaceutical applications has been discussed in a paper .Molecular Structure Analysis
The molecular structure of 3,4-Difluoro-L-phenylalanine contains a total of 23 bonds; 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
The molecular weight of 3,4-Difluoro-L-phenylalanine is 201.17007 g/mol . The SMILES string is NC(Cc1ccc(F)c(F)c1)C(O)=O .Scientific Research Applications
3,4-Difluoro-l-phenylalanine: A Comprehensive Analysis of Scientific Research Applications
Pharmaceutical Intermediates: 3,4-Difluoro-l-phenylalanine is used as a pharmaceutical intermediate due to its ability to modulate various properties such as acidity, basicity, hydrophobicity, and bioavailability of analogues .
Enzyme Inhibition: This compound has potential applications as an enzyme inhibitor, which can be crucial in the development of therapeutic agents .
Therapeutic Agents: Fluorinated phenylalanines like 3,4-Difluoro-l-phenylalanine play an important role in the creation of therapeutic agents due to their unique properties that affect protein structure and function .
Tumor Ecosystem Topography Imaging: The compound is also used in topography imaging of tumor ecosystems using PET (Positron Emission Tomography), providing valuable insights into the biological processes within tumors .
Peptide Synthesis: In materials science and peptide synthesis, 3,4-Difluoro-l-phenylalanine is valued for its ability to form stable secondary structures in peptides and proteins, such as helices and beta-turns .
Bioprocessing and Cell Culture: It finds applications in bioprocessing and cell culture, contributing to various aspects of pharmaceutical development and production .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-3-(3,4-difluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAWYXDDKCVZTL-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351993 | |
Record name | 3,4-difluoro-l-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-l-phenylalanine | |
CAS RN |
31105-90-5 | |
Record name | 3,4-difluoro-l-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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